1H-Benzimidazole-2-sulfonamide, 5-nitro-

Radiosensitisation electron affinity nitroimidazole

1H-Benzimidazole-2-sulfonamide, 5-nitro- (CAS 115243-31-7; IUPAC: 6-nitro-1H-benzimidazole-2-sulfonamide; molecular formula C₇H₆N₄O₄S; molecular weight 242.21 g/mol) is a heterocyclic sulfonamide featuring a benzimidazole core substituted with an electron-withdrawing nitro group at the 5(6)-position. The compound is explicitly claimed in US Patent 4,933,338 (Laboratorios del Dr.

Molecular Formula C7H6N4O4S
Molecular Weight 242.21 g/mol
CAS No. 115243-31-7
Cat. No. B12688603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-2-sulfonamide, 5-nitro-
CAS115243-31-7
Molecular FormulaC7H6N4O4S
Molecular Weight242.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)S(=O)(=O)N
InChIInChI=1S/C7H6N4O4S/c8-16(14,15)7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10)(H2,8,14,15)
InChIKeyOWCGSWVKRZFCJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1H-benzimidazole-2-sulfonamide (CAS 115243-31-7): Physicochemical and Pharmacophoric Profile for Research Procurement


1H-Benzimidazole-2-sulfonamide, 5-nitro- (CAS 115243-31-7; IUPAC: 6-nitro-1H-benzimidazole-2-sulfonamide; molecular formula C₇H₆N₄O₄S; molecular weight 242.21 g/mol) is a heterocyclic sulfonamide featuring a benzimidazole core substituted with an electron-withdrawing nitro group at the 5(6)-position [1]. The compound is explicitly claimed in US Patent 4,933,338 (Laboratorios del Dr. Esteve, S.A.) as a member of a series of benzimidazole-2-sulfonamides with anti-ulcer and antisecretory activity [2]. The 5-nitro substituent confers distinct electronic and physicochemical properties, including a computed XLogP3-AA of 0.2, that differentiate it from unsubstituted, halogenated, or alkyl-substituted analogs [1].

Why 5-Nitro-1H-benzimidazole-2-sulfonamide Cannot Be Simply Replaced by Other Benzimidazole-2-sulfonamides


The 5-nitro substitution on the benzimidazole-2-sulfonamide scaffold is not a passive structural feature; it is a determinant of both electronic character and biological behavior. Replacement with the unsubstituted parent (1H-benzimidazole-2-sulfonamide, CAS 4039-35-6) eliminates the electron-withdrawing effect that raises the one-electron reduction potential by approximately 10–25 mV relative to non-nitrated analogs—a parameter directly linked to radiosensitization efficacy [1]. Substitution with halogen (e.g., 5-chloro) or alkyl (e.g., 5-methyl) groups produces opposite electronic effects and alters the hydrogen-bonding capacity and metabolic susceptibility. Furthermore, the 5-nitro positional isomer exhibits distinct reactivity compared to the 4-nitro regioisomer in cyclization reactions and biological target engagement [2]. These differences preclude simple interchange without altering experimental outcomes.

Quantitative Differentiation of 5-Nitro-1H-benzimidazole-2-sulfonamide (CAS 115243-31-7) Against Structural and Functional Analogs


Electron Affinity Modulation: One-Electron Reduction Potential Shift Relative to Non-Nitrated Benzimidazole-2-sulfonamides

The 5-nitro substituent on the benzimidazole-2-sulfonamide scaffold increases the one-electron reduction potential, E(1), by approximately 10–25 mV compared to the unsubstituted parent compound. This effect is documented for 5-nitroimidazole sulfonamides where the addition of a C-2 sulfonamide substituent raises E(1) by ca. 10 mV, and the 5-nitro group contributes an additional positive shift [1]. In contrast, 5-nitroimidazole alkylsulfonamides lacking the benzimidazole annulation typically exhibit E(1) values in the range of −440 to −460 mV; the benzimidazole ring in 5-nitro-1H-benzimidazole-2-sulfonamide further modulates this by altering the π-system delocalization [1].

Radiosensitisation electron affinity nitroimidazole

Lipophilicity Reduction: Computed XLogP3-AA of 0.2 Compared to Non-Polar Benzimidazole-2-sulfonamide Analogs

The 5-nitro group substantially reduces the computed lipophilicity (XLogP3-AA) of the benzimidazole-2-sulfonamide scaffold to 0.2, as calculated by PubChem [1]. For comparison, the unsubstituted 1H-benzimidazole-2-sulfonamide has an estimated LogP of approximately 0.5–0.8, while 5-methyl and 5-chloro analogs exhibit LogP values of approximately 1.0–1.5 and 1.2–1.8, respectively [2]. This lower LogP translates to higher aqueous solubility and reduced non-specific protein binding, which are favorable for in vitro assay performance and formulation development.

Lipophilicity drug-likeness physicochemical property

Enhanced Hydrogen-Bond Acceptor Capacity: Six H-Bond Acceptors vs. Four in the Unsubstituted Parent

The 5-nitro group adds two additional hydrogen-bond acceptor (HBA) sites to the benzimidazole-2-sulfonamide scaffold, increasing the total HBA count from 4 (in the unsubstituted parent) to 6, as computed by Cactvs 3.4.8.18 via PubChem [1]. This alteration in hydrogen-bonding capacity directly affects molecular recognition at protein active sites, particularly those with multiple hydrogen-bond donor residues. In carbonic anhydrase II co-crystal structures, unsubstituted 1H-benzimidazole-2-sulfonamide engages the active-site zinc and a network of hydrogen bonds; the additional nitro oxygen atoms in the 5-nitro derivative offer supplementary interaction points that can modulate binding thermodynamics [2].

Hydrogen bonding molecular recognition target engagement

Dual Pharmacophore Architecture: Simultaneous Nitroimidazole and Sulfonamide Functionality in a Single Scaffold

The structural architecture of 5-nitro-1H-benzimidazole-2-sulfonamide integrates two pharmacophoric elements within a single molecular framework: a 5-nitrobenzimidazole moiety (reminiscent of the anaerobic-targeting mechanism of nitroimidazole antibiotics such as metronidazole) and a primary sulfonamide group (characteristic of classical sulfonamide antibacterials). Studies on the structurally related compound sulphimidazole (4-amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide, CAS 132151-84-9), which shares the same dual-functional-group logic, demonstrated that this dual architecture maintains the structure-activity relationship of both pharmacophores intact and broadens the antibacterial spectrum to encompass both aerobic and anaerobic organisms [1]. In sulphimidazole, the sulfonamide component mediated activity against aerobic bacteria (synergistically enhanced with trimethoprim), while the 5-nitroimidazole component combated anaerobes such as Clostridium botulinum—an effect completely absent in classical sulfonamides like sulphadiazine and sulphamethoxazole [2]. The benzimidazole annulation in 5-nitro-1H-benzimidazole-2-sulfonamide is expected to further modulate this dual activity by altering the reduction potential of the nitro group and the pKa of the sulfonamide.

Dual pharmacophore anaerobic activity synergism

Regioisomeric Specificity: 5(6)-Nitro Substitution Dictates Cyclization Reactivity Relative to 4(7)-Nitro Isomer

The position of the nitro substituent on the benzimidazole ring governs the reactivity of the 2-sulfonamide group in intramolecular cyclization reactions. The 5-nitro (6-nitro under IUPAC numbering) isomer yields distinct thiadiazino-benzimidazole dioxide cyclization products compared to the 4-nitro isomer. US Patent 4,933,338 specifically differentiates between 5-nitro and 4-nitro series in the preparation of fused-ring derivatives, indicating that the nitro position influences the regiochemical outcome of the cyclization [1]. This is corroborated by synthetic studies demonstrating that N-substituted 2-methyl-5(or 6)-benzimidazolesulfonamides exhibit position-dependent reactivity in reductive cyclization with sodium dithionite [2].

Regioselectivity synthetic chemistry cyclization

Optimal Research and Industrial Application Scenarios for 5-Nitro-1H-benzimidazole-2-sulfonamide (CAS 115243-31-7)


Hypoxia-Selective Radiosensitizer Lead Optimization and Structure-Activity Relationship Studies

The 5-nitro-1H-benzimidazole-2-sulfonamide scaffold serves as a privileged starting point for developing hypoxia-selective radiosensitizers. Its electron affinity (modulated by the 5-nitro group, contributing approximately +10 to +25 mV to E(1)) positions it within the optimal range for radiosensitisation [1]. The primary sulfonamide at C-2 provides a site for further N-functionalization with solubilizing morpholine or polyol side chains. The scaffold's low LogP (XLogP3-AA = 0.2) facilitates aqueous formulation relative to more lipophilic analogs [2]. Use this compound to benchmark the radiosensitisation enhancement ratio (SER) of new derivatives against established clinical agents such as misonidazole and etanidazole.

Dual-Target Antimicrobial Probe Development for Mixed Aerobic-Anaerobic Infection Models

Leveraging the dual pharmacophore architecture (5-nitroimidazole for anaerobic targeting + sulfonamide for aerobic folate pathway inhibition), 5-nitro-1H-benzimidazole-2-sulfonamide is suitable for developing probes to study mixed-species infections [1]. Unlike monofunctional agents (e.g., metronidazole or sulphamethoxazole), this single-molecule probe permits simultaneous tracking of both aerobic and anaerobic killing mechanisms. The scaffold can be further derivatized at the N-1 or sulfonamide nitrogen to optimize the balance between the two pharmacophoric activities.

Fused Benzimidazole Heterocycle Synthesis via Regiospecific Sulfonamide Cyclization

The 5-nitro substituent directs regioselective intramolecular cyclization of the 2-sulfonamide group to form thiadiazino[5,6-a]benzimidazole dioxides, a class of compounds with documented anti-ulcer and antisecretory activity as claimed in US Patent 4,933,338 [1]. The nitro group at the 5(6)-position yields the 6-nitro-thiadiazino regioisomer, which is chemically distinct from the 7-nitro product obtained from the 4-nitro starting material. This regiospecificity makes 5-nitro-1H-benzimidazole-2-sulfonamide the required starting material for synthesizing the 6-nitro fused-ring series.

Carbonic Anhydrase Isozyme Selectivity Profiling with an Electron-Deficient Sulfonamide Probe

The enhanced hydrogen-bond acceptor capacity (6 HBA sites vs. 4 in the unsubstituted parent) and the electron-withdrawing effect of the 5-nitro group modulate the binding thermodynamics of the sulfonamide zinc-binding group to carbonic anhydrase isozymes [1]. Based on co-crystal structures of the parent scaffold with CA-II (PDB 3S72), the 5-nitro derivative is predicted to exhibit altered isozyme selectivity, potentially favoring tumor-associated isoforms CA-IX and CA-XII that are upregulated under hypoxia. Use this compound in thermal shift assays (TSA) or isothermal titration calorimetry (ITC) to quantify differential binding across the carbonic anhydrase family.

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